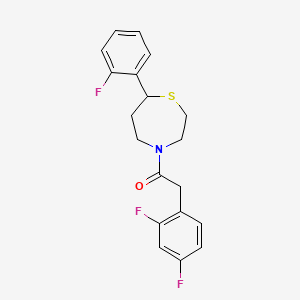

2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone, commonly known as DFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the thiazepane class of drugs and has been shown to exhibit promising activity against various diseases.

科学的研究の応用

Fluorination of Fluorophores for Enhanced Photostability

Researchers have explored the fluorination of fluorophores to enhance their photostability and improve spectroscopic properties. A method involving sequential nucleophilic aromatic substitution reactions has been developed to access symmetrical and asymmetrical fluorinated benzophenones, xanthones, acridones, and thioxanthones. These precursors are highly fluorescent with tunable absorption and emission spectra, suggesting potential applications in developing novel fluorinated fluorophores (Woydziak, Fu, & Peterson, 2012).

Process Development in Synthesis

The synthesis process of Voriconazole, involving 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone as a precursor, demonstrates the chemical's utility in creating novel broad-spectrum antifungal agents. This research highlights the importance of diastereocontrol in chemical synthesis and the exploration of synthetic routes to optimize pharmaceutical production (Butters et al., 2001).

Heterocyclic Chemistry and the "Tert-Amino Effect"

The synthesis of benzoxazines and benzothiazines through routes involving 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone showcases the compound's role in heterocyclic chemistry. This research underlines the "tert-amino effect" in facilitating the creation of complex heterocyclic structures, offering insights into novel synthetic strategies (Nijhuis, Verboom, Reinhoudt, & Harkema, 2010).

Photocyclization Studies

The study of photocyclization of chloro-substituted diarylpropanediones to flavones, involving compounds structurally related to 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone , has provided valuable insights into the influence of halogen atoms and electron-donor groups on the photochemical behavior of these compounds. This research could influence the development of novel synthetic pathways and the understanding of photochemical reactions (Košmrlj & Šket, 2007).

Microwave-Assisted Fluorination

The development of microwave-assisted methods for the fluorination of 1-arylethanones, pertinent to the synthesis of 2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone , represents an improved approach for side-chain fluorination. This technique offers reductions in reaction time and solvent consumption, highlighting advancements in efficient and environmentally friendly chemical synthesis (Thvedt et al., 2009).

特性

IUPAC Name |

2-(2,4-difluorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-14-6-5-13(17(22)12-14)11-19(24)23-8-7-18(25-10-9-23)15-3-1-2-4-16(15)21/h1-6,12,18H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZQBNBUVHPLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenyl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)

![3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B2885281.png)

![N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885284.png)

![5-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2885285.png)

![1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea](/img/structure/B2885286.png)

![N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2885288.png)

![N-(1-cyanocyclohexyl)-2-[({5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methyl)amino]propanamide](/img/structure/B2885294.png)

![2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2885295.png)